5-chloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiophene-2-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of this specific compound might involve similar strategies.Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The specific chemical reactions involved in the synthesis of this compound might be similar.Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-chloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiophene-2-carboxamide, also known as 5-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide. Each section focuses on a unique application of this compound.
Antithrombotic Agent
This compound has shown potential as an antithrombotic agent. It acts as a direct inhibitor of Factor Xa, an enzyme crucial for blood coagulation. By inhibiting Factor Xa, the compound can prevent the formation of blood clots, making it a promising candidate for the treatment and prevention of thromboembolic diseases .
Anti-inflammatory Properties
Thiophene derivatives, including this compound, have been studied for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes them potential candidates for treating inflammatory diseases such as arthritis .
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. This is particularly important in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance .
Anticancer Potential
Research has indicated that thiophene derivatives can exhibit anticancer activity. This compound, in particular, has been studied for its ability to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis (programmed cell death). This makes it a potential candidate for cancer therapy .
Neuroprotective Effects
The compound has shown promise in neuroprotection, potentially offering benefits in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter levels and protect neurons from oxidative stress and inflammation is of significant interest in this field .
Antioxidant Activity
Thiophene derivatives, including this compound, have demonstrated antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This application is particularly relevant in the development of supplements and pharmaceuticals aimed at enhancing overall health and longevity .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science. Thiophene derivatives are known for their electronic properties, making them useful in the development of organic semiconductors, conductive polymers, and other advanced materials. This can lead to innovations in electronics, optoelectronics, and nanotechnology .
Pharmacokinetic Studies
The compound is also valuable in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s efficacy and safety profile, which is essential for drug development and regulatory approval .
Future Directions
properties
IUPAC Name |
5-chloro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS2/c15-13-2-1-12(20-13)14(18)16-11-3-5-17(8-11)7-10-4-6-19-9-10/h1-2,4,6,9,11H,3,5,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMCNNQZWWVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiophene-2-carboxamide |
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